molecular formula C6H6BrNS B141238 3-Bromo-5-(methylthio)pyridine CAS No. 142137-18-6

3-Bromo-5-(methylthio)pyridine

Cat. No.: B141238
CAS No.: 142137-18-6
M. Wt: 204.09 g/mol
InChI Key: AKFNVEXSYXJWQX-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)pyridine: is an organic compound with the molecular formula C6H6BrNS . It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and a methylthio group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylthio)pyridine typically involves the bromination of 5-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Products include 3-azido-5-(methylthio)pyridine or 3-thio-5-(methylthio)pyridine.

    Oxidation: Products include 3-bromo-5-(methylsulfinyl)pyridine or 3-bromo-5-(methylsulfonyl)pyridine.

    Reduction: Products include 3-hydro-5-(methylthio)pyridine.

Scientific Research Applications

Chemistry

3-Bromo-5-(methylthio)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it an essential building block in the preparation of pharmaceuticals and agrochemicals.

Applications:

  • Synthesis of Pyridine Derivatives: It can be modified to create a range of functionalized pyridines.
  • Coupling Reactions: The bromine atom facilitates nucleophilic substitution reactions, allowing for the attachment of diverse functional groups.

Biology and Medicine

This compound has garnered attention in medicinal chemistry due to its potential biological activities. It is being explored for its role as a lead compound in drug discovery and development.

Biological Activities:

  • Enzyme Modulation: Research indicates that it can inhibit specific enzymes, such as p38α MAP kinase, which is significant in inflammatory diseases.
  • Cellular Pathway Influence: Studies suggest it may affect signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer properties.

Industrial Applications

In industrial settings, this compound is utilized for developing materials with specific properties. Its unique reactivity makes it suitable for creating polymers and dyes.

Industrial Uses:

  • Material Science: It can be incorporated into materials designed for specific electronic or optical properties.
  • Agrochemicals: Potential applications include developing pesticides or plant growth regulators based on its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Anticancer Activity

An in vitro study demonstrated that derivatives of this compound could inhibit cell growth in cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Protein-Ligand Interactions

Research has utilized this compound to probe protein-ligand interactions, providing insights into its mechanism of action and therapeutic potential. Such studies are crucial for understanding how this compound might influence biological systems at a molecular level .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylthio)pyridine depends on its specific application. In chemical reactions, the bromine atom and the methylthio group play crucial roles in determining the reactivity and selectivity of the compound.

Biological Activity

3-Bromo-5-(methylthio)pyridine, a pyridine derivative with the molecular formula C₆H₆BrNS, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the 3-position and a methylthio group at the 5-position of the pyridine ring, which contribute to its reactivity and applications in various biological contexts.

The presence of both a bromine atom and a methylthio group allows for diverse chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones.
  • Reduction Reactions : The compound can undergo reduction at the bromine site using reducing agents like lithium aluminum hydride.

The biological activity of this compound is primarily influenced by its interactions with various biological targets, including enzymes and receptors. The mechanism of action varies based on the specific application but often involves modulation of enzyme activity and influence on cellular pathways.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, making it a candidate for further investigation in drug discovery. For instance, studies have shown that derivatives of this compound can inhibit p38α MAP kinase, an important target in inflammatory diseases .

Antimicrobial Properties

Pyridine derivatives, including this compound, have been explored for their antimicrobial properties. They exhibit activity against various pathogens, including Gram-negative bacteria. The presence of additional functional groups enhances their biological activity .

Synthesis and Biological Testing

A study optimized the synthesis of pyridinylimidazole-type inhibitors starting from related pyridine compounds. The synthesized inhibitors demonstrated significant biological activity against p38α MAP kinase, with some compounds showing improved potency compared to parent structures .

Antimicrobial Activity

Wang et al. highlighted the antimicrobial potential of pyridine compounds, noting that those with additional heterocycles exhibited enhanced therapeutic properties. This suggests that modifications to the structure of this compound could lead to compounds with superior antimicrobial efficacy .

Data Tables

Compound Biological Activity Notes
This compoundEnzyme modulationPotential inhibitor of p38α MAPK
Pyridinylimidazole derivativesPotent against p38α MAPKEnhanced potency via structural modifications
Pyridinium bromide saltsAntimicrobialEffective against Gram-negative bacteria

Properties

IUPAC Name

3-bromo-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNVEXSYXJWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625369
Record name 3-Bromo-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142137-18-6
Record name 3-Bromo-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (1.6 g, 23 mmol) was added to a solution of 3,5-dibromopyridine (5 g, 21 mmol) in DMF (25 mL). After stirring overnight at room temperature, the reaction mixture was diluted with ethyl acetate and washed several times with brine. The extracts were dried over magnesium sulfate and the solvent was removed under reduced pressure. The crude material was chromatographed on silica (10% ethyl acetate/hexanes) to give the title compound (3.8 g, 89% yield) as a clear oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (0.8 mL, 5.28 mmol) to a solution of 3-bromo-5-iodopyridine (500 mg, 1.76 mmol), (prepared as described in PREPARATION 21), sodium methanethiolate (370 mg, 5.28 mmol) and copper bromide (50.2 mg, 0.35 mmol) in toluene (3 mL). Stir in a sealed flask at 90° C. overnight and then partition between water and ethyl acetate. Separate the organic layer and wash with an aqueous saturated solution of sodium chloride. Dry (magnesium sulfate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with hexane:ethyl acetate, to give the title compound (250 mg, 70%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper bromide
Quantity
50.2 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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